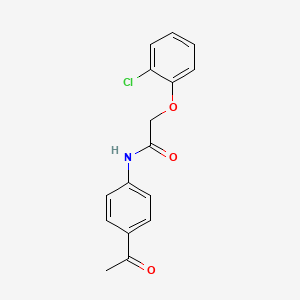![molecular formula C16H15ClN2O4 B5709926 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide, also known as GW284543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to possess various biological activities.
Scientific Research Applications
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antinociceptive activities. Moreover, this compound has been reported to exhibit potent and selective inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the hydrolysis of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain perception, inflammation, and mood regulation.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves the inhibition of FAAH. FAAH inhibition leads to an increase in endocannabinoid levels, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been reported to produce various biological effects, including pain relief, anti-inflammatory activity, and mood regulation.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to possess potent analgesic and antinociceptive activities in various animal models of pain. Moreover, this compound has been reported to exhibit anti-inflammatory activity in various in vitro and in vivo models of inflammation. Additionally, this compound has been reported to exhibit anxiolytic and antidepressant-like effects in various animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has several advantages for lab experiments. It has been reported to exhibit potent and selective inhibition of FAAH, which makes it an excellent tool for studying the endocannabinoid system. Moreover, this compound has been found to possess relatively low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which makes it challenging to administer in vivo.
Future Directions
For the study of this compound include investigating its potential therapeutic applications in various disease states, developing novel analogs with improved solubility and potency, and studying its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with 2-(4-methoxyphenyl)ethylamine in the presence of thionyl chloride. The resulting intermediate is then treated with ammonium hydroxide to yield the final product. This synthesis method has been reported in various research articles and has proven to be efficient and reliable.
properties
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-23-13-5-2-11(3-6-13)8-9-18-16(20)14-10-12(17)4-7-15(14)19(21)22/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQICZKFONXBVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)


![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)

![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)






